molecular formula C21H20O3 B15160441 3-(1-Hydroxy-4,4-diphenylcyclohexyl)prop-2-ynoic acid

3-(1-Hydroxy-4,4-diphenylcyclohexyl)prop-2-ynoic acid

Cat. No.: B15160441
M. Wt: 320.4 g/mol
InChI Key: JMSXKMQCQWTJGU-UHFFFAOYSA-N
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Description

3-(1-Hydroxy-4,4-diphenylcyclohexyl)prop-2-ynoic acid is an organic compound with the molecular formula C21H20O3 This compound features a cyclohexyl ring substituted with two phenyl groups and a hydroxyl group, along with a prop-2-ynoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxy-4,4-diphenylcyclohexyl)prop-2-ynoic acid typically involves the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring is formed through a series of cyclization reactions, often starting from benzene derivatives.

    Introduction of the Hydroxyl Group: The hydroxyl group is introduced via hydroxylation reactions, which can be achieved using reagents like hydrogen peroxide or osmium tetroxide.

    Attachment of the Prop-2-ynoic Acid Moiety: The prop-2-ynoic acid moiety is attached through alkyne addition reactions, using reagents such as acetylene and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxy-4,4-diphenylcyclohexyl)prop-2-ynoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.

    Reduction: The alkyne moiety can be reduced to alkenes or alkanes.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Electrophiles like bromine or nitric acid are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

3-(1-Hydroxy-4,4-diphenylcyclohexyl)prop-2-ynoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Hydroxy-4,4-diphenylcyclohexyl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and the alkyne moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Hydroxy-4,4-diphenylcyclohexyl)propiolic acid
  • 3-(1-Hydroxy-4,4-diphenylcyclohexyl)-2-propynoate

Uniqueness

3-(1-Hydroxy-4,4-diphenylcyclohexyl)prop-2-ynoic acid is unique due to its specific structural features, such as the presence of both a hydroxyl group and an alkyne moiety on a cyclohexyl ring substituted with phenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C21H20O3

Molecular Weight

320.4 g/mol

IUPAC Name

3-(1-hydroxy-4,4-diphenylcyclohexyl)prop-2-ynoic acid

InChI

InChI=1S/C21H20O3/c22-19(23)11-12-20(24)13-15-21(16-14-20,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,24H,13-16H2,(H,22,23)

InChI Key

JMSXKMQCQWTJGU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1(C#CC(=O)O)O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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